

# In-Depth Technical Guide to NIR-797-Isothiocyanate: Properties, Spectra, and Applications

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## Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared fluorescent dye, **NIR-797-isothiocyanate**. It details its core properties, spectral characteristics, and provides established protocols for its use in key research applications, including protein and antibody conjugation and cell labeling for in vivo imaging.

## Core Properties and Spectral Characteristics

**NIR-797-isothiocyanate** is a cyanine-based dye valued for its fluorescence in the near-infrared spectrum, a range that offers significant advantages for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.<sup>[1][2]</sup> Its isothiocyanate reactive group allows for the covalent labeling of primary and secondary amines on proteins and other biomolecules.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **NIR-797-isothiocyanate**. It is important to note that while the excitation and emission maxima are well-documented, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available resources. Researchers should consider empirically determining these values for their specific experimental conditions.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	795 nm	[3]
Emission Maximum ( $\lambda_{em}$ )	817 nm	[3]
Molecular Weight	~880.14 g/mol	[4]
Solubility	Soluble in ethanol and DMSO	
Molar Extinction Coefficient ( $\epsilon$ )	Data not readily available	
Quantum Yield ( $\Phi$ )	Data not readily available	

## Experimental Protocols

Detailed methodologies for the effective use of **NIR-797-isothiocyanate** in common laboratory applications are provided below.

### Protein and Antibody Conjugation

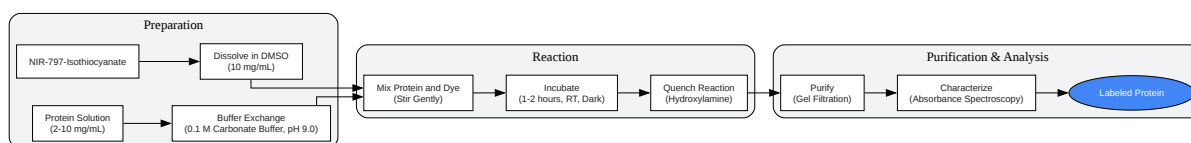
This protocol outlines the steps for the covalent conjugation of **NIR-797-isothiocyanate** to proteins, such as antibodies. The isothiocyanate group reacts with primary amine groups on the protein to form a stable thiourea bond.

Materials:

- **NIR-797-isothiocyanate**
- Protein (e.g., antibody) of interest at a concentration of 2-10 mg/mL
- Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
- Quenching Reagent: 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

- **Protein Preparation:** Dialyze the protein solution against the conjugation buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or preservatives. Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.
- **Dye Preparation:** Immediately before use, dissolve **NIR-797-isothiocyanate** in anhydrous DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** While gently stirring the protein solution, slowly add the dissolved **NIR-797-isothiocyanate**. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Quenching:** Add the quenching reagent to a final concentration of 150 mM to stop the reaction by reacting with any unbound dye. Incubate for 30 minutes at room temperature.
- **Purification:** Separate the labeled protein from unreacted dye and other byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated protein.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~795 nm (for the dye).



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## Protein Conjugation Workflow

## Cell Labeling for In Vivo Imaging

This protocol describes the labeling of live cells with **NIR-797-isothiocyanate** for subsequent in vivo tracking.

Materials:

- **NIR-797-isothiocyanate**
- Cell suspension of interest
- Phosphate-buffered saline (PBS) or other suitable cell culture medium
- Fetal bovine serum (FBS)
- Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

- **Cell Preparation:** Harvest and wash the cells once with serum-free medium or PBS to remove any proteins that could react with the dye. Resuspend the cells at a concentration of  $1 \times 10^7$  cells/mL in PBS.
- **Dye Preparation:** Prepare a stock solution of **NIR-797-isothiocyanate** in anhydrous DMSO. Further dilute the stock solution in PBS to the desired final labeling concentration.
- **Cell Labeling:** Add the diluted **NIR-797-isothiocyanate** solution to the cell suspension. A final concentration of 20  $\mu$ M has been shown to be effective for labeling T cells.
- **Incubation:** Incubate the cells for 30 minutes at 37°C, protected from light.
- **Washing:** Add an equal volume of media containing FBS to the cell suspension to quench any unreacted dye. Centrifuge the cells and wash them three times with complete media or PBS to remove any unbound dye.
- **Resuspension:** Resuspend the labeled cells in an appropriate medium for injection or further in vitro analysis.

## In Vivo Imaging Considerations

For in vivo imaging of **NIR-797-isothiocyanate** labeled cells or conjugates, it is recommended to use an imaging system equipped with appropriate excitation and emission filters for the near-infrared range.[5] An excitation source around 780 nm and an emission filter around 810 nm would be suitable.[1] The exact imaging parameters, such as exposure time and laser power, will need to be optimized based on the specific instrumentation and animal model being used. It is also advisable to use a low-autofluorescence diet for the animals to minimize background signal.[6]

## Conclusion

**NIR-797-isothiocyanate** is a valuable tool for researchers in various fields, offering the ability to fluorescently label proteins, antibodies, and cells for in vitro and in vivo applications. Its near-infrared spectral properties make it particularly well-suited for deep-tissue imaging. By following the detailed protocols and considering the key properties outlined in this guide, researchers can effectively utilize this versatile fluorescent dye in their studies.

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